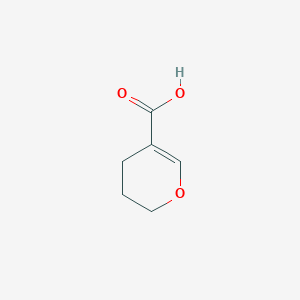

3,4-dihydro-2H-pyran-5-carboxylic acid

描述

Historical Context and Significance in Heterocyclic Chemistry

The study of pyrans and their derivatives has a rich history rooted in the exploration of natural products. The parent pyran ring is a fundamental component of pyranose sugars, a class of monosaccharides. wikipedia.org The partially saturated dihydropyran ring system, as found in 3,4-dihydro-2H-pyran-5-carboxylic acid, represents a key structural fragment in various biologically significant molecules. nih.govsemanticscholar.org For instance, the antiviral drugs Zanamivir and Laninamivir, used in the treatment of influenza, feature a dihydropyran ring, highlighting the pharmaceutical relevance of this scaffold. nih.govsemanticscholar.org

Historically, the synthesis and reactions of dihydropyrans have been an area of extensive study. Research dating back to the 1960s explored the thermal decomposition of various dihydropyran compounds, seeking to understand their stability and reaction mechanisms. mdpi.com The significance of this compound and related compounds in heterocyclic chemistry lies in their utility as synthetic intermediates. The carboxylic acid moiety provides a reactive handle for derivatization into esters, amides, and other functional groups, while the dihydropyran ring can be modified or incorporated into larger, more complex heterocyclic systems. Modern synthetic methods for constructing dihydropyrans often involve strategies like the interaction of ylidene derivatives with β-oxo compounds or inverse electron-demand Diels–Alder reactions. nih.govsemanticscholar.org

Current Research Landscape and Emerging Trends involving this compound

The current research landscape for this compound and its analogs is primarily focused on its application as a scaffold in the synthesis of novel compounds with potential biological activity. Researchers are actively developing new synthetic routes to create functionalized dihydropyrans with high efficiency and stereoselectivity. nih.govsemanticscholar.org

One emerging trend is the use of dihydropyran derivatives as precursors for complex molecular architectures in medicinal chemistry. For example, derivatives of the dihydropyran ring system have been investigated for their potential as adenosine (B11128) A2A and A3 receptor agonists. nih.gov Another area of active research involves the synthesis of dihydropyran-4-carboxamides, a rare subgroup of these heterocycles, through diastereoselective methods starting from non-pyran precursors. nih.govsemanticscholar.org These studies often focus on developing efficient, one-pot, or cascade reactions to build molecular complexity rapidly. The development of environmentally friendly synthetic processes, sometimes utilizing water as a solvent, is also a notable trend in the synthesis of pyran-based structures. mdpi.com The overarching goal is to leverage the structural features of the dihydropyran carboxylic acid core to access novel chemical space for drug discovery and materials science.

Methodological Approaches in Studying this compound

The study of this compound involves a combination of synthetic, analytical, and computational methods.

Synthesis and Purification: The construction of the dihydropyran ring and its derivatives is achieved through various organic synthesis techniques. These include well-established reactions like the hetero-Diels-Alder reaction and newer methods involving organocatalysis or transition-metal catalysis. organic-chemistry.orgmdpi.com Purification of the target compound and its derivatives typically relies on standard laboratory techniques such as column chromatography and recrystallization.

Structural Characterization: A suite of analytical techniques is employed to confirm the structure and purity of the compound. Spectroscopic methods are paramount, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the carbon-hydrogen framework, and Infrared (IR) spectroscopy to identify functional groups like the carboxylic acid. Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Computational Analysis: In modern chemical research, computational methods play a crucial role in understanding the properties and reactivity of molecules. researchgate.net For dihydropyran systems, quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to study reaction mechanisms, predict stability, and analyze electronic properties. mdpi.comsemanticscholar.org These computational tools provide insights that complement experimental findings, aiding in the design of new synthetic pathways and the rationalization of observed chemical behavior. researchgate.netsemanticscholar.org

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40915-37-5 | nih.gov |

| Molecular Formula | C₆H₈O₃ | nih.govsigmaaldrich.com |

| Molecular Weight | 128.13 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1CC(=COC1)C(=O)O | nih.gov |

| InChI Key | MIBCYYGVLHFYSD-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Methodological Approaches for Characterization

| Method Type | Specific Technique | Purpose |

| Spectroscopy | Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure and connectivity of atoms. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, O-H of the carboxylic acid). | |

| Spectrometry | Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. |

| Gas Chromatography (GC) | Analysis of volatile derivatives. | |

| Computational | Density Functional Theory (DFT) | Study of reaction mechanisms, stability, and electronic structure. mdpi.comsemanticscholar.org |

Structure

2D Structure

属性

IUPAC Name |

3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBCYYGVLHFYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=COC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547209 | |

| Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40915-37-5 | |

| Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40915-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dihydro 2h Pyran 5 Carboxylic Acid and Its Structural Analogues

Direct Synthesis Pathways of 3,4-Dihydro-2H-pyran-5-carboxylic Acid

The direct synthesis of this compound can be achieved through several strategic approaches, each starting from different precursors but converging on the target molecule. These methods include the cleavage of acyl groups, the functionalization of existing dihydropyran rings, and de novo ring construction.

Strategies involving Haloform Cleavage

The haloform reaction is a classic method for converting methyl ketones into carboxylic acids. nih.govmasterorganicchemistry.com This strategy can be effectively applied to the synthesis of this compound by using a suitable 5-acyl-3,4-dihydro-2H-pyran precursor. The reaction proceeds via exhaustive halogenation of the methyl group of the acyl substituent, followed by nucleophilic cleavage of the resulting trihalomethyl group by a base, such as potassium hydroxide (B78521) (KOH). chim.it

A key precursor for this route is 5-trichloroacetyl-3,4-dihydro-2H-pyran. Research has demonstrated that heating β-acyldihydropyrans in the presence of aqueous KOH in a solvent like benzene (B151609) leads to the successful haloform cleavage, yielding the desired this compound. chim.it This transformation provides a direct and efficient route to the target acid from a readily accessible ketone precursor.

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 5-Trichloroacetyl-3,4-dihydro-2H-pyran | Aqueous KOH, Benzene, Heat | This compound | chim.it |

Syntheses from Dihydropyran Precursors

An alternative strategy involves the modification of functional groups already present at the 5-position of the dihydropyran ring. The oxidation of aldehydes or alcohols serves as a primary method for introducing the carboxylic acid moiety.

The direct oxidation of 5-formyl-3,4-dihydro-2H-pyran offers a straightforward pathway. Standard oxidizing agents used for converting aldehydes to carboxylic acids can be employed for this purpose. This approach leverages the availability of the corresponding aldehyde, which can be synthesized through various methods.

A two-step sequence starting from 5-(hydroxymethyl)-3,4-dihydro-2H-pyran is also a viable route. This involves an initial selective oxidation of the primary alcohol to the intermediate aldehyde, 5-formyl-3,4-dihydro-2H-pyran. Reagents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like (diacetoxyiodo)benzene (B116549) (BAIB) are effective for this transformation. nih.gov The resulting aldehyde can then be subjected to further oxidation to yield the final carboxylic acid product. researchgate.net

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 5-Formyl-3,4-dihydro-2H-pyran | General Oxidizing Agents (e.g., Jones reagent, KMnO₄) | This compound | researchgate.net |

| 5-(Hydroxymethyl)-3,4-dihydro-2H-pyran | 1. TEMPO, BAIB, CH₂Cl₂ 2. Further Oxidation | This compound | nih.gov |

Alternative and Advanced Synthetic Approaches

Advanced synthetic methods often focus on the construction of the heterocyclic ring itself. The hetero-Diels-Alder reaction is a powerful tool for synthesizing 3,4-dihydro-2H-pyran systems. organic-chemistry.org This [4+2] cycloaddition typically involves the reaction of an electron-rich alkene (heterodienophile) with an α,β-unsaturated carbonyl compound (heterodiene). rsc.orgmdpi.com

To synthesize this compound or its esters via this route, appropriately substituted reactants are required. For instance, the reaction between an enol ether and an α,β-unsaturated acyl compound bearing a carboxyl or ester group at the appropriate position can construct the dihydropyran ring with the desired functionality already in place. The regioselectivity of the cycloaddition is crucial for ensuring the formation of the correct isomer. Various Lewis acid and organocatalysts can be employed to control the stereoselectivity and efficiency of these reactions. organic-chemistry.orgmdpi.com

| Reactant 1 (Heterodiene) | Reactant 2 (Dienophile) | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated Acyl Phosphonate or Ester | Enol Ether | Substituted 3,4-Dihydro-2H-pyran | organic-chemistry.org |

Derivatization and Functionalization Strategies

Once synthesized, this compound can be further modified. These derivatizations can target the carboxylic acid functional group or the dihydropyran ring's carbon-carbon double bond, leading to a diverse range of structural analogues.

Esterification and Carboxylic Acid Transformations

The carboxylic acid group is a versatile handle for further chemical modification. Standard organic transformations can be applied to generate a variety of derivatives such as esters and amides.

Esterification: The most common derivatization is the conversion to an ester. This can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄, TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol or removal of water drives it toward the ester product. masterorganicchemistry.com Other reagents, such as phosphorus oxychloride (POCl₃), can also facilitate this transformation under mild conditions.

Amide Formation: The carboxylic acid can also be converted to primary, secondary, or tertiary amides. This typically requires activation of the carboxyl group, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netyoutube.com The activated intermediate then reacts with ammonia (B1221849) or a suitable amine to form the corresponding amide.

| Transformation | Reagents and Conditions | Product Example | Reference |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalyst), Heat | Methyl 3,4-dihydro-2H-pyran-5-carboxylate | masterorganicchemistry.com |

| Amide Formation | 1. SOCl₂ 2. NH₃ | 3,4-Dihydro-2H-pyran-5-carboxamide | researchgate.netlibretexts.org |

| Amide Formation (Coupling) | Amine, DCC | N-Substituted 3,4-dihydro-2H-pyran-5-carboxamide | youtube.com |

Modification of the Dihydropyran Ring System

The C=C double bond within the dihydropyran ring is a site for various addition reactions, allowing for the synthesis of saturated and further functionalized pyran systems.

Hydrogenation: The double bond can be reduced via catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) leads to the formation of the corresponding saturated ring system, tetrahydropyran-3-carboxylic acid. rsc.org This reaction provides access to the fully saturated heterocyclic core.

Halogenation: The electron-rich double bond readily reacts with halogens like chlorine (Cl₂) and bromine (Br₂). This addition reaction proceeds to yield 2,3-dihalo-tetrahydropyran derivatives, functionalizing the ring for potential subsequent substitution reactions. sigmaaldrich.com

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms a strained three-membered oxirane ring fused to the pyran core, creating a valuable intermediate for further nucleophilic ring-opening reactions. organic-chemistry.org

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Tetrahydropyran-3-carboxylic acid | rsc.org |

| Halogenation | Br₂ or Cl₂ | Dihalo-tetrahydropyran-carboxylic acid derivative | sigmaaldrich.com |

| Epoxidation | m-CPBA | Epoxy-tetrahydropyran-carboxylic acid derivative | organic-chemistry.org |

Introduction of Substituents for Scaffold Diversification

The diversification of the 3,4-dihydro-2H-pyran scaffold is crucial for exploring the chemical space and developing derivatives with novel properties. This is achieved by introducing a wide array of substituents using various synthetic strategies. The core structure's versatility allows for the synthesis of complex molecules, including bicyclic and tricyclic systems, through annulation reactions. mdpi.com

One effective method involves the reaction of α,β-unsaturated carboxylic acids with 1,3-dicarbonyl compounds, catalyzed by N-Heterocyclic Carbenes (NHCs), to produce chiral dihydropyranones. This reaction shows good tolerance for various substituents on the 1,3-dicarbonyl compound, with ethyl ester derivatives providing the best results. mdpi.com Similarly, reacting aromatic aldehydes, malononitrile, and ethyl acetoacetate (B1235776) in the presence of a Ta-MOF nanostructure catalyst yields a variety of 1,4-dihydropyran derivatives. nih.govfrontiersin.org

Further diversification is achieved through multi-component reactions. For instance, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives bearing different substitutions on the C4-phenyl ring has been synthesized, demonstrating the scaffold's capacity to accommodate diverse functional groups. nih.gov Another approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with various alkyl and aryl aldehydes in an acidic medium. This method allows for the introduction of different substituents at the 2-, 5-, and 6-positions of the pyran cycle, leading to highly functionalized 3,4-dihydro-2H-pyran-4-carboxamides. semanticscholar.org

The introduction of halogen atoms also serves as a key strategy for diversification. Dihydropyran reacts with hydrochloric and hydrobromic acids to form 2-halotetrahydropyrans. The reactivity of the halogen at the 2-position facilitates the synthesis of 2-substituted tetrahydropyrans, such as 2-cyanotetrahydropyran, through reaction with silver cyanide, or 2-alkyltetrahydropyrans via reaction with Grignard reagents. sigmaaldrich.com

Table 1: Examples of Scaffold Diversification Reactions

| Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| α,β-Unsaturated carboxylic acid + 1,3-Dicarbonyl compounds | NHC catalyst, HATU, DABCO, LiCl | Chiral dihydropyranones | Allows various substituents on the dicarbonyl compound | mdpi.com |

| Aromatic aldehydes + Malononitrile + Ethyl acetoacetate | Ta-MOF nanostructures | 1,4-Dihydropyran derivatives | High efficiency and catalyst recyclability | nih.govfrontiersin.org |

| 4-Oxoalkane-1,1,2,2-tetracarbonitriles + Aldehydes | Acidic media | Functionalized 3,4-dihydro-2H-pyran-4-carboxamides | Variable substituents at C2, C5, and C6 positions | semanticscholar.org |

| Dihydropyran + Grignard reagents | via 2-halotetrahydropyran intermediate | 2-Alkyltetrahydropyrans | Introduction of alkyl groups at the C2 position | sigmaaldrich.com |

Stereoselective Synthesis and Chiral Induction

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For 3,4-dihydro-2H-pyran derivatives, significant progress has been made in developing stereoselective methods to control the spatial arrangement of atoms.

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A notable example is the enzymatic kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran using Porcine Pancreatic Lipase (B570770) (PPL). This method yields enantiopure (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran, which can then be converted to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a key intermediate for pharmacologically active compounds. nih.gov

Organocatalysis has also proven highly effective. The [3+3] annulation of enals with pyrrole-4-ones, using an organocatalyst, produces dihydropyranones with excellent enantiomeric excess, often exceeding 90% for numerous examples. mdpi.com

Diastereoselective approaches focus on forming a specific diastereomer among multiple possibilities. An efficient diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes. This reaction proceeds with high diastereoselectivity, yielding only one diastereomer with a trans configuration of substituents at the C2 and C4 atoms, as confirmed by X-ray diffraction. semanticscholar.org The inverse electron demand hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins also proceeds with high diastereoselectivity. organic-chemistry.org

Catalytic Asymmetric Methodologies

Catalytic asymmetric synthesis is a powerful tool for generating chiral molecules efficiently. N-Heterocyclic Carbenes (NHCs) have emerged as versatile organocatalysts in the synthesis of chiral dihydropyranones. For example, the reaction between α,β-unsaturated carboxylic acids and 1,3-dicarbonyl compounds, utilizing an NHC catalyst in combination with activators and a base, yields chiral dihydropyranones with high yields (up to 93%) and excellent enantiomeric excess (up to 94%). mdpi.com

Another strategy involves the reaction of potassium 2-oxo-3-enoates with 1,3-dicarbonyl compounds using a specific NHC catalyst, which can produce chiral dihydropyranones with yields and enantiomeric excesses reaching up to 96%. mdpi.com Furthermore, metal-based catalysts are also prominent. C2-symmetric bis(oxazoline)-Cu(II) complexes are effective catalysts for the inverse electron demand hetero-Diels-Alder reaction, yielding dihydropyrans with high enantioselectivity. organic-chemistry.org The use of hydrophobic ionic liquids as a medium for these copper-catalyzed reactions can accelerate the reaction rate and allow for convenient catalyst recycling. organic-chemistry.org

Table 2: Overview of Stereoselective Methodologies

| Methodology | Reactants | Catalyst/Reagent | Stereoselectivity | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran | Porcine Pancreatic Lipase (PPL) | Enantioselective (yields R-enantiomer) | nih.gov |

| Organocatalytic [3+3] Annulation | Enals + Pyrrole-4-ones | Organocatalyst B | Enantioselective (>90% ee) | mdpi.com |

| Diastereoselective Cyclization | 4-Oxoalkane-1,1,2,2-tetracarbonitriles + Aldehydes | Acidic media | Diastereoselective (single diastereomer) | semanticscholar.org |

| Asymmetric NHC Catalysis | α,β-Unsaturated carboxylic acid + 1,3-Dicarbonyl compounds | NHC catalyst I | Enantioselective (up to 94% ee) | mdpi.com |

| Asymmetric Metal Catalysis | α,β-Unsaturated carbonyl compounds + Enol ethers | C2-symmetric bis(oxazoline)-Cu(II) complexes | High diastereo- and enantioselectivity | organic-chemistry.org |

Reaction Chemistry of 3,4 Dihydro 2h Pyran 5 Carboxylic Acid and Its Derivatives

Nucleophilic Reactivity and Additions

The presence of an α,β-unsaturated carbonyl system in 3,4-dihydro-2H-pyran-5-carboxylic acid and its derivatives renders the dihydropyran ring susceptible to nucleophilic attack. These reactions can proceed via 1,2-addition to the carbonyl group or 1,4-conjugate addition to the double bond, leading to a variety of saturated and functionalized pyran systems.

Reactions with C-Nucleophiles (e.g., Enolates, Organometallic Compounds)

Carbon-based nucleophiles, such as enolates and organometallic reagents, readily react with derivatives of this compound. The regioselectivity of these additions is often dependent on the nature of the nucleophile and the reaction conditions.

Enolates and CH-Acids: The reactions of 5-acyl-3,4-dihydro-2H-pyrans with enolates and other CH-acids typically proceed through a Michael-type 1,4-addition. This leads to the formation of a new carbon-carbon bond at the 6-position of the dihydropyran ring. These adducts can then undergo subsequent intramolecular cyclization reactions to furnish bicyclic systems.

Organometallic Compounds: The interaction of organometallic reagents, such as Grignard reagents and organolithium compounds, with 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans can result in either 1,2- or 1,4-addition products. The outcome is influenced by factors such as the steric hindrance of the reactants and the solvent used. For instance, the reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with benzylmagnesium bromide can yield both 1,2- and 1,4-addition products depending on the reaction conditions.

| Nucleophile | Substrate | Product Type | Reference |

| Enolates | 5-Acyl-3,4-dihydro-2H-pyrans | 1,4-addition | |

| Phenylmagnesium bromide | 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | 1,2- and 1,4-addition | |

| Benzylmagnesium bromide | 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | 1,4-addition |

Reactions with N-Nucleophiles (e.g., Amines, Hydrazines)

Nitrogen nucleophiles, including primary and secondary amines, as well as hydrazines, react with this compound derivatives to form a diverse array of nitrogen-containing heterocyclic compounds.

Amines: Primary amines can undergo a domino reaction with 3,4-dihydro-2H-pyran in the presence of a cation-exchange resin in water to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. rsc.org This transformation likely proceeds through an initial nucleophilic addition of the amine to the dihydropyran, followed by an intramolecular cyclization and subsequent rearrangement.

Hydrazines: The reaction of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans with hydrazine (B178648) and its derivatives typically results in the formation of pyrazole (B372694) derivatives. These reactions often proceed via a condensation reaction to form a hydrazone intermediate, which then undergoes an intramolecular cyclization. The regioselectivity of the cyclization can be influenced by the solvent, with aprotic dipolar solvents favoring one regioisomer and protic solvents favoring another.

| Nucleophile | Substrate | Product Type | Reference |

| Anilines | 3,4-Dihydro-2H-pyran | 1,2,3,4-Tetrahydroquinolines | rsc.org |

| Hydrazine | 5-Formyl-3,4-dihydro-2H-pyrans | Pyrazoles | |

| Methylhydrazine | Acyldihydropyrans | Regioisomeric pyrazoles |

Intramolecular Cyclization Reactions

Derivatives of this compound bearing a suitably positioned nucleophilic group can undergo intramolecular cyclization to form fused heterocyclic systems. For instance, intramolecular cycloaddition of a carboxylic acid group onto an enone moiety within the same molecule has been reported to yield chiral dihydropyranones. mdpi.com Additionally, the intramolecular cyclization involving vicinal cyano and carboxamide groups on a pyran ring can lead to the formation of pyrano[3,4-c]pyrrole derivatives. researchgate.net

Electrophilic Transformations of the Dihydropyran Moiety

The double bond in the 3,4-dihydro-2H-pyran ring can also react with electrophiles. While the electron-withdrawing nature of the carboxyl group at the 5-position deactivates the double bond towards electrophilic attack compared to simple dihydropyrans, reactions with strong electrophiles are still possible. For example, 2H-pyran-2-ones, which are related structures, undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation, primarily at the C-3 and C-5 positions. clockss.org This suggests that under appropriate conditions, the dihydropyran ring of this compound could undergo similar transformations.

Pericyclic Reactions and Rearrangements

The dihydropyran ring system can participate in pericyclic reactions, most notably the hetero-Diels-Alder reaction. In this context, α,β-unsaturated carbonyl compounds can act as heterodienes, reacting with electron-rich olefins to form 3,4-dihydro-2H-pyrans. organic-chemistry.org Conversely, the dihydropyran ring itself can function as a dienophile in reactions with suitable dienes. Rearrangement reactions of pyran-2-one derivatives, often initiated by nucleophilic attack, can lead to the opening of the pyran ring and subsequent formation of different heterocyclic or carbocyclic systems. researchgate.net

Metal-Catalyzed Transformations and Organocatalysis

Both metal catalysts and organocatalysts have been employed to effect a variety of transformations on the 3,4-dihydropyran scaffold.

Metal-Catalyzed Transformations: Palladium-catalyzed reactions have been utilized for the synthesis of oxygen-containing heterocycles through the cyclization of alkynols. organic-chemistry.org Ruthenium carbene complexes, such as Grubbs' catalysts, have been used in olefin metathesis/double bond migration sequences to form cyclic enol ethers from allyl ethers. organic-chemistry.org Titanocene-catalyzed reductive domino reactions of trifluoromethyl-substituted alkenes and epoxides have also been employed to prepare 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 3,4-dihydropyran-2-ones and their derivatives. mdpi.com These reactions often proceed through [4+2] or [3+3] annulations. mdpi.com For instance, NHCs can catalyze the reaction of α,β-unsaturated carboxylic acids with 1,3-dicarbonyl compounds to produce chiral dihydropyranones. mdpi.com Furthermore, domino reactions catalyzed by cation-exchange resins in water provide an efficient route to 1,2,3,4-tetrahydroquinoline derivatives from anilines and 3,4-dihydro-2H-pyran. rsc.orgresearchgate.net

| Catalyst Type | Reaction | Substrates | Products | Reference |

| Ruthenium Carbene | Olefin Metathesis/Migration | Allyl ethers | Cyclic enol ethers | organic-chemistry.org |

| Palladium | Arylative Cyclization | Alkynols | Oxygen-containing heterocycles | organic-chemistry.org |

| Titanocene | Reductive Domino Reaction | Trifluoromethyl-alkenes, Epoxides | 6-Fluoro-3,4-dihydro-2H-pyrans | organic-chemistry.org |

| N-Heterocyclic Carbene | [4+2] Annulation | α,β-Unsaturated carboxylic acids, 1,3-Dicarbonyls | Chiral dihydropyranones | mdpi.com |

| Cation-Exchange Resin | Domino Reaction | Anilines, 3,4-Dihydro-2H-pyran | 1,2,3,4-Tetrahydroquinolines | rsc.org |

Enzymatic Transformations involving the Pyran Ring

The application of enzymes in the transformation of heterocyclic compounds is a growing field of interest, offering high selectivity and mild reaction conditions. While research directly focusing on the enzymatic modification of the pyran ring of this compound is specific, the broader enzymatic chemistry of dihydropyran derivatives and related structures provides insight into potential biocatalytic transformations. These transformations can be categorized into reactions involving the endocyclic double bond and the ether linkage of the pyran ring.

One of the key areas of enzymatic transformation for dihydropyran derivatives involves the modification of substituents attached to the pyran ring, rather than the ring itself. A notable example is the enzyme-catalyzed kinetic resolution of racemic dihydropyran derivatives. For instance, the kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran has been successfully achieved using Porcine Pancreatic Lipase (B570770) (PPL). nih.gov In this process, the lipase selectively hydrolyzes the acetate (B1210297) group of one enantiomer, leading to the formation of an enantiopure alcohol, (R)-3,4-dihydro-2H-pyran-2-methanol, and the unreacted acetate, (S)-2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov This enantioselective hydrolysis is a crucial step in the synthesis of biologically active molecules where a specific stereoisomer is required. nih.gov

While direct enzymatic hydrogenation of the dihydropyran ring is not extensively documented, the double bond of the pyran ring presents a potential site for other enzymatic modifications such as epoxidation. Fungal peroxygenases (UPOs) are known to catalyze the epoxidation of terminal alkenes. nih.govresearchgate.net These robust extracellular enzymes utilize hydrogen peroxide to introduce an oxygen atom across a double bond. nih.gov Although specific studies on this compound are not available, the reactivity of the double bond suggests that it could be a substrate for such enzymes, which would lead to the formation of a corresponding epoxide. This transformation would introduce new chiral centers and functional groups for further chemical modifications.

Another potential avenue for enzymatic transformation is the cleavage of the endocyclic ether bond. The biodegradation of complex natural polymers like lignin (B12514952) involves the enzymatic cleavage of ether linkages. rsc.org For example, glutathione-dependent etherases, such as LigE and LigF, are capable of cleaving β-O-4 aryl ether bonds. researchgate.netnih.gov While the endocyclic vinyl ether in a dihydropyran ring is chemically distinct from the linkages found in lignin, this demonstrates the existence of enzymes that can catalyze the challenging reaction of ether bond cleavage under mild conditions. The biodegradation of dihydropyran-containing compounds in various environments could potentially involve microorganisms that produce enzymes capable of hydrolyzing or otherwise modifying the pyran ring structure, although specific pathways have yet to be fully elucidated. nih.govmdpi.comresearchgate.net

The following table summarizes the types of enzymatic transformations that have been reported for dihydropyran derivatives or are considered plausible based on known enzyme activities.

| Enzyme Class | Substrate Type | Transformation | Product Type |

| Hydrolases (e.g., Lipases) | Dihydropyran with ester substituent | Enantioselective hydrolysis of the ester | Chiral alcohol and unreacted ester |

| Oxidoreductases (e.g., Peroxygenases) | Dihydropyran ring (alkene) | Epoxidation of the double bond | Dihydropyran epoxide |

| Lyases (e.g., Etherases) | Dihydropyran ring (ether) | Cleavage of the endocyclic ether bond | Ring-opened product |

Medicinal Chemistry and Biological Activity of 3,4 Dihydro 2h Pyran 5 Carboxylic Acid Derivatives

Scaffold Utility in Drug Discovery and Development

The inherent structural features of 3,4-dihydro-2H-pyran-5-carboxylic acid, including its conformational flexibility and the presence of a key hydrogen bond donor and acceptor in the carboxylic acid group, make it an attractive starting point for the design of new bioactive molecules.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy in modern drug development that utilizes small, low-complexity molecules, or "fragments," as starting points for building more potent and selective drug candidates. While the dihydropyran moiety is a component of various biologically active compounds, specific and detailed research demonstrating the use of this compound as a primary fragment in FBDD campaigns is not extensively documented in publicly available literature. The principles of FBDD suggest that the polar, heterocyclic nature of this compound could make it a suitable fragment for targeting a variety of protein binding sites.

Design and Synthesis of Bioactive Analogues

The synthesis of bioactive analogues from a core scaffold is a cornerstone of medicinal chemistry. The this compound structure offers multiple points for chemical modification to explore and optimize biological activity. The carboxylic acid group can be readily converted to esters, amides, and other bioisosteres to modulate properties such as potency, selectivity, and pharmacokinetic profiles. Additionally, the dihydropyran ring itself can be substituted at various positions to probe interactions with biological targets. However, specific studies detailing the systematic design and synthesis of a library of bioactive analogues derived directly from this compound are limited in the current body of scientific research.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for rational drug design. For the derivatives of this compound, SAR studies would aim to elucidate the key structural features required for a desired pharmacological effect.

Impact of Substituents on Biological Potency

The biological potency of derivatives can be significantly influenced by the nature and position of substituents on the this compound core. For instance, the conversion of the carboxylic acid to various amides or esters could alter the molecule's ability to interact with its biological target and affect its cell permeability. Substituents on the dihydropyran ring could introduce new interactions, such as hydrophobic or steric interactions, which could either enhance or diminish activity. Detailed SAR studies with quantitative biological data are necessary to systematically map the impact of specific substituents on potency.

Pharmacological Activities of Derivatives

General pharmacological activities observed for various pyran derivatives include:

Anticancer Activity: Certain fused pyran derivatives have been investigated for their potential to inhibit the growth of cancer cells. For example, some dihydropyranopyran derivatives have shown anti-proliferative effects against cell lines such as SW-480 and MCF-7.

Antimicrobial Activity: The pyran nucleus is a component of some compounds with reported antibacterial and antifungal properties. The activity is often dependent on the specific substitution pattern around the pyran ring.

Anti-inflammatory Activity: Some studies on broader classes of pyran-containing molecules have suggested potential anti-inflammatory effects, though the mechanisms and specific derivatives of this compound with this activity are not well-defined.

Due to the lack of specific and systematic biological activity data for a series of derivatives of this compound in the reviewed literature, the creation of interactive data tables with compound-specific information is not feasible at this time.

Neuroprotective Properties and Mechanistic Insights (e.g., Parkinson's disease models)

Derivatives of 3,4-dihydro-2H-pyran have emerged as a significant area of interest in the search for therapeutic agents for neurodegenerative disorders. nih.gov The core pyran structure is a key scaffold found in numerous compounds exhibiting neuroprotective effects. nih.gov Research into pyran-based molecules has shown potential for treating conditions like Alzheimer's disease, with ongoing studies focusing on their structure-activity relationships to optimize therapeutic efficacy. nih.gov

The mechanisms underlying the neuroprotective effects of these derivatives are often multifaceted, targeting key pathological pathways in neurodegeneration such as oxidative stress, mitochondrial dysfunction, and neuroinflammation. jelsciences.comnih.gov For instance, the natural product Oleuropein, which contains the dihydropyran moiety, is known to possess neuroprotective qualities. Its aglycone form has been identified as a potential therapeutic agent for neurodegenerative diseases. ebi.ac.uk The neuroprotective actions are linked to the ability of these compounds to mitigate inflammatory cascades and reduce oxidative damage, which are critical factors in the progression of diseases like Parkinson's and Alzheimer's. jelsciences.com Phenolic compounds, in general, have been extensively studied for their strong antioxidant properties and their application in treating neurodegenerative diseases. jelsciences.com Agents that can reduce oxidative stress, correct mitochondrial dysfunction, and suppress inflammation are considered prime candidates for neuroprotection in Parkinson's disease. nih.gov

Anti-inflammatory Effects (e.g., Osteoarthritis)

The this compound framework is integral to various compounds demonstrating significant anti-inflammatory properties. ontosight.aiontosight.ai Pyran derivatives have been consistently identified as possessing anti-inflammatory activities. nih.gov A notable example is β-lapachone (3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione), which has demonstrated significant anti-inflammatory and anti-arthritic effects in preclinical models. researchgate.net Its mechanism involves immunomodulation, characterized by a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO). researchgate.net

In the context of osteoarthritis (OA), a disease characterized by cartilage degradation and inflammation, the inhibition of inflammatory mediators is a key therapeutic strategy. mdpi.com Studies on various compounds have shown that targeting molecules like prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs) can be effective. mdpi.commdpi.com For example, 4,5-dicaffeoylquinic acid has shown chondroprotective effects by inhibiting IL-1β-induced expression of iNOS, COX-2, MMP-3, and MMP-13 in chondrocytes. mdpi.com Similarly, the natural secoiridoid Oleuropein, which features the dihydropyran core, is recognized for its role as an anti-inflammatory agent. nih.gov These findings suggest that this compound derivatives could offer therapeutic potential for inflammatory conditions like osteoarthritis by modulating key inflammatory pathways.

Antioxidant Activities (e.g., Radical Scavenging Assays)

A prominent feature of this compound derivatives is their antioxidant capacity. ontosight.aiontosight.ai Many compounds containing this scaffold act as potent radical scavengers. nih.gov The antioxidant properties are often evaluated using assays such as the 2,2′-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govmdpi.com

Research has shown that the substitution pattern on the pyran ring significantly influences the antioxidant potency. For instance, a study on a series of 5-oxo-dihydropyranopyran derivatives found that compounds with 3-hydroxyphenyl, 4-cyanophenyl, and 3,4,5-trimethoxyphenyl substitutions exhibited notable radical scavenging activity, with the 3,4,5-trimethoxy substituted derivative being the most potent. nih.gov Another study on 4H-pyran derivatives identified several compounds with high scavenging activity, comparable to the standard antioxidant Butylated hydroxytoluene (BHT). mdpi.com The mechanism behind the antioxidant activity of some pyran derivatives is linked to the presence of an unstable enol structure, which is a key factor for its ability to neutralize free radicals. nih.gov The natural product Oleuropein and its aglycone are also well-documented antioxidants. ebi.ac.uknih.gov

| Compound | Assay | Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| Compound 4j (3,4,5-trimethoxyphenyl substitution) | DPPH | EC₅₀ = 580 μM | nih.gov |

| Compound 4b (3-hydroxyphenyl substitution) | DPPH | EC₅₀ = 644 μM | nih.gov |

| Compound 4e (4-cyanophenyl substitution) | DPPH | EC₅₀ = 832 μM | nih.gov |

| Compound 4j | DPPH | IC₅₀ = 0.04 mM | mdpi.com |

| Compound 4g | DPPH | IC₅₀ = 0.05 mM | mdpi.com |

Anti-infective Potentials

The dihydropyran ring is a structural component of several compounds with notable anti-infective properties. nih.gov This includes activity against both viruses and bacteria. nih.gov Perhaps the most well-known examples are the neuraminidase inhibitors Zanamivir and Laninamivir, which are used for the treatment and prevention of influenza A and B virus infections and contain a 3,4-dihydro-2H-pyran fragment. nih.gov

In the antibacterial domain, derivatives of 4H-pyran have been synthesized and evaluated for their efficacy. Certain derivatives demonstrated inhibitory activity against Gram-positive bacterial isolates. nih.gov Furthermore, the development of novel fused spiro-4H-pyran derivatives has led to the discovery of compounds that can disrupt preformed bacterial biofilms of Staphylococcus aureus. acs.org This is particularly significant as biofilms contribute to persistent infections and antibiotic resistance. The broad-ranging anti-infective potential underscores the versatility of the pyran scaffold in developing new therapeutic agents.

Other Reported Biological Modulations

Beyond the activities previously described, derivatives of this compound modulate a variety of other biological pathways. A significant area of research is their anti-proliferative and anticancer activity. nih.govmdpi.comnih.gov Various pyran-containing compounds have been shown to inhibit the growth of human cancer cell lines, including colon (SW-480, HCT-116) and breast (MCF-7) cancer cells. nih.govresearchgate.net The mechanism for some of these derivatives is believed to involve the inhibition of cyclin-dependent kinase-2 (CDK2), a protein that plays a key role in the cell division cycle. mdpi.com

Additionally, specific derivatives have shown activity as receptor agonists. For example, a compound featuring a (R)-3,4-dihydro-2H-pyran (DHP) moiety was identified as a potent agonist for the adenosine (B11128) A2A and A3 receptors, which are involved in regulating cellular functions and mediating anti-inflammatory actions. nih.gov The natural product Oleuropein and its components have also been reported to have multiple biological roles, including acting as an NF-kappaB inhibitor, an apoptosis inducer, and an mTOR inhibitor. ebi.ac.uknih.gov

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4j | MCF-7 (Breast Cancer) | 26.6 μM | nih.gov |

| Compound 4i | MCF-7 (Breast Cancer) | 34.2 μM | nih.gov |

| Compound 4g | SW-480 (Colon Cancer) | 34.6 μM | nih.gov |

| Compound 4d | HCT-116 (Colon Cancer) | 75.1 μM | mdpi.com |

| Compound 4k | HCT-116 (Colon Cancer) | 85.88 μM | mdpi.com |

Natural Products featuring the this compound Moiety

Oleuropein and Related Secoiridoid Glycosides

The this compound core is a fundamental structural element in a class of natural products known as secoiridoid glycosides. nih.govnaturalproducts.net The most prominent member of this family is Oleuropein, a phenolic compound that is abundant in the leaves and fruit of the olive tree (Olea europaea). nih.govwikipedia.org It has also been identified in other plant species, such as Ligustrum obtusifolium. nih.gov

Chemically, Oleuropein is the methyl ester of this compound, which is elaborately substituted. nih.govresearchgate.net The structure includes a beta-D-glucoside attached to the pyran ring and an ester linkage to a derivative of hydroxytyrosol. nih.govwikipedia.org Oleuropein is responsible for the characteristic bitter taste of unprocessed green olives. wikipedia.org Its aglycone, which lacks the glucose moiety, is also a significant related compound. ebi.ac.uk The biological activities attributed to Oleuropein, including its antioxidant, anti-inflammatory, and neuroprotective effects, are largely derived from this complex chemical structure built upon the dihydropyran framework. nih.gov

Isolation and Characterization from Biological Sources

Derivatives of this compound, specifically those containing the 2,6-disubstituted dihydropyrone core structure, have been isolated from a variety of natural sources, including plants and insects. chim.it The isolation process for these compounds typically involves extraction from the biological matrix using organic solvents, followed by purification through various chromatographic techniques.

A notable example is the isolation of (+)-7′,8′-dihydroobolactone from the leaves of the plant Cryptocarya obovata. The procedure involved extraction of the dried leaves with a mixture of dichloromethane (B109758) and methanol. This crude extract was then subjected to mass-directed fractionation and further purification to yield the pure compound. chim.it The structural characterization and determination of its absolute configuration were accomplished using circular dichroism (CD) data analysis. chim.it

Another class of related natural products, including Siphonarins, muamvatin, and vallartanones, has been isolated from marine pulmonates of the genus Siphonaria. These compounds are polyketide-derived metabolites and feature the dihydropyrone moiety. chim.it Similarly, hepialone, a pheromonal component, was isolated from the male moth Hepialus californicus. chim.it The structural elucidation of these natural products generally relies on a combination of spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). chim.it

More recently, a series of new 5,6-dihydro-α-pyrone derivatives, named brevipolides A–F, were isolated from the plant Hyptis brevipes. The isolation process began with the extraction of the air-dried whole plants with methanol. The resulting extract was then partitioned between different solvents. Cytotoxicity assay-guided fractionation of the chloroform-soluble extract led to the purification of the individual compounds. nih.gov The absolute configurations of these complex molecules were determined by analyzing their CD spectra and through Mosher ester reactions. nih.gov

The table below summarizes examples of naturally occurring compounds containing a dihydropyrone ring, which is related to the this compound core structure.

| Compound Name | Biological Source | Isolation Method | Characterization Techniques |

| (+)-7′,8′-dihydroobolactone | Cryptocarya obovata (leaves) | Organic extraction (CH2Cl2/MeOH), mass-directed fractionation and purification. chim.it | Circular Dichroism (CD) data analysis. chim.it |

| Hepialone | Hepialus californicus (male moth) | Not detailed in the provided search results. | Spectroscopic data analysis. chim.it |

| Vallartanone B | Siphonaria species (marine pulmonate) | Not detailed in the provided search results. | Spectroscopic data analysis. chim.it |

| Brevipolides A–F | Hyptis brevipes (whole plant) | Methanol extraction, solvent partitioning, cytotoxicity assay-guided fractionation. nih.gov | CD spectra, Mosher ester reactions, NMR, MS. nih.gov |

Biosynthetic Pathways

The biosynthesis of natural products containing a dihydropyran or, more broadly, an α-pyrone moiety, is predominantly achieved through polyketide pathways. acs.org These pathways are catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). acs.orgnih.gov The formation of the core ring structure follows a conserved logic involving the sequential condensation of small carboxylic acid units, typically acetate (B1210297) and malonate. researchgate.net

The general mechanism for the formation of the α-pyrone ring involves the cyclization of a triketide intermediate. acs.org This process is carried out by PKSs, which can be classified into different types (Type I, II, and III) that produce a wide array of aromatic and complex polyketides. acs.orgnih.gov

The key steps in the biosynthesis can be summarized as follows:

Chain Assembly: The PKS enzyme initiates the process by selecting a starter unit (like acetyl-CoA) and then catalyzes the sequential addition of extender units (commonly malonyl-CoA or methylmalonyl-CoA). Each addition cycle involves a Claisen condensation reaction catalyzed by a ketosynthase (KS) domain within the PKS. nih.gov

Processing: After each condensation step, the growing polyketide chain, which is tethered to an acyl carrier protein (ACP) domain, can be modified by other enzymatic domains within the PKS module. These modifications can include reduction of ketone groups by ketoreductase (KR) domains, dehydration by dehydratase (DH) domains, and further reduction of double bonds by enoylreductase (ER) domains. nih.gov

Cyclization and Off-loading: For α-pyrone formation, a linear triketide (a six-carbon chain with three keto groups) or a longer polyketide chain is typically assembled. The final step involves an intramolecular cyclization reaction, which also serves to release the molecule from the PKS enzyme, often facilitated by a thioesterase (TE) domain. acs.org This cyclization forms the characteristic six-membered unsaturated ester ring of the α-pyrone. acs.org

For more complex structures, such as the aurovertins, the biosynthesis starts with a polyene α-pyrone produced by a core PKS. This precursor then undergoes a series of post-PKS modifications, including O-methylation, and iterative transformations by a flavin-dependent monooxygenase (FMO) and an epoxide hydrolase to generate complex scaffolds like the dioxabicyclo-octane system. cdc.gov This highlights how a basic pyrone structure can be a precursor to a wide variety of structurally complex and biologically active natural products. cdc.gov

Advanced Research Applications and Future Directions

Computational Chemistry and Molecular Modeling

Computational studies are pivotal in predicting the behavior and potential applications of molecules like 3,4-dihydro-2H-pyran-5-carboxylic acid. While specific research on this exact molecule is nascent, methodologies applied to related structures provide a clear roadmap for future investigations.

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a molecule binds to a receptor, which is crucial for drug discovery and understanding biological activity. For instance, in silico studies, including molecular docking, have been effectively used to evaluate dihydropyridine (B1217469) carboxylic acid derivatives as potential antineoplastic agents by proposing their interaction with proteins in the apoptosis pathway. nih.gov Similarly, docking studies on novel herbicides have shown how molecules can occupy the active site of an enzyme, such as protoporphyrinogen (B1215707) oxidase (PPO), and compete with the natural substrate, leading to herbicidal action. Given that the dihydropyran moiety is a key structural fragment in various biologically active substances, docking studies of this compound could elucidate its potential interactions with various biological targets. google.com

Conformational Analysis and Molecular Dynamics

Understanding the three-dimensional shape and flexibility of a molecule is key to determining its function. Computational studies on the thermal decomposition of various dihydropyran compounds have demonstrated that substituent groups significantly influence the activation energy of reactions, a finding determined through theoretical calculations. nih.gov For related dihydropyridine carboxylic acids, density functional theory (DFT) has been used to correlate molecular parameters with experimental results. nih.gov These approaches could be applied to this compound to perform conformational analysis and run molecular dynamics simulations. Such studies would reveal its stable conformations, energetic landscape, and how it might change shape upon interaction with a biological receptor or when incorporated into a larger material, providing foundational knowledge for its application in medicinal chemistry and materials science.

Materials Science and Polymer Chemistry Applications

The unique combination of a vinyl ether-like structure within the dihydropyran ring and a reactive carboxylic acid group suggests potential applications for this compound in the realm of materials science. The parent compound, 3,4-dihydro-2H-pyran, is noted for its potential in polymer applications, as it can be polymerized with itself or other unsaturated compounds. researchgate.net

Furthermore, the carboxylic acid functional group is a versatile building block in the design of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are constructed by linking metal ions with organic ligands, and multifunctional carboxylic acids are common choices for these ligands. researchgate.net Although this compound has a single carboxyl group, its potential to be modified into a dicarboxylic or tricarboxylic acid derivative could make it a candidate for creating novel polymers with unique structural features. Additionally, pyran derivatives are being explored for their use in sensor and solar cell technologies, indicating a broader potential for this class of compounds in advanced materials. nih.gov

Agricultural Chemistry Applications

In agricultural science, there is a continuous search for new molecules that can act as effective and selective herbicides, pesticides, or plant growth regulators. The carboxylic acid functional group is a vital scaffold in many agrochemicals, as its ionization at physiological pH can enhance water solubility and biological activity. nih.gov Heterocyclic compounds, including pyrazine (B50134) and pyridine (B92270) derivatives, are also well-established classes of herbicides. researchgate.netsigmaaldrich.com

While direct herbicidal or pesticidal activity of this compound is not extensively documented, its structure is of interest. The dihydropyran framework is present in natural and biologically active compounds. google.com Therefore, this molecule and its derivatives represent a structural scaffold that could be explored for potential agrochemical applications. Future research could involve synthesizing derivatives and screening them for activity against various weeds, fungi, or insect pests to determine their potential utility in crop protection.

Emerging Methodologies in Analytical Characterization

The precise characterization of a molecule's structure is fundamental to all areas of chemical research. Advanced analytical techniques provide the necessary detail to confirm identity, purity, and structural features.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would be used to confirm the molecular structure. Based on related spiropyran compounds, one would expect to identify distinct signals for the vinyl proton on the double bond, the protons of the three methylene (B1212753) (–CH2–) groups in the pyran ring, and the acidic proton of the carboxyl group. The chemical shifts, splitting patterns, and integration of these signals would provide definitive confirmation of the compound's connectivity.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure. The fragmentation of carboxylic acids in MS often involves characteristic neutral losses, such as the loss of a water molecule. nih.gov For this compound, high-resolution mass spectrometry would confirm its elemental formula (C6H8O3). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are also available for various adducts of this molecule, aiding in its identification in complex mixtures.

The table below summarizes the predicted mass spectrometry data for different adducts of this compound.

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 129.05463 | 122.6 |

| [M+Na]⁺ | 151.03657 | 128.8 |

| [M-H]⁻ | 127.04007 | 125.3 |

| [M+NH₄]⁺ | 146.08117 | 142.4 |

| [M+K]⁺ | 167.01051 | 129.6 |

| [M+H-H₂O]⁺ | 111.04461 | 117.6 |

| [M+HCOO]⁻ | 173.04555 | 142.8 |

Data sourced from PubChemLite.

Chromatographic Separations for Purity and Analysis

The analysis and purification of this compound and its derivatives are crucial for ensuring the quality and reliability of research findings. Chromatographic techniques are central to achieving high purity and for the analytical assessment of reaction outcomes. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are prominently utilized in this context.

In synthetic procedures involving dihydropyran scaffolds, HPLC is an indispensable tool for monitoring reaction progress. For instance, in enzymatic hydrolysis reactions to produce chiral dihydropyran derivatives, the reaction's progress is effectively monitored by HPLC, often employing a chiral column to resolve enantiomers. nih.gov This allows for precise determination of enantiomeric excess and reaction completion. nih.gov Similarly, the purity of related compounds, such as 3,4-dihydro-2H-pyran-2-carboxylic acid, has been successfully analyzed using HPLC with specific mobile phases, demonstrating the technique's adaptability for this class of compounds. scas.co.jp

Column chromatography is the standard method for the purification of synthesized dihydropyran derivatives. Following a reaction, the crude product mixture is often subjected to column chromatography using silica (B1680970) gel to isolate the desired compound from byproducts and unreacted starting materials. nih.govmdpi.com The progress of this purification, as well as the initial reaction monitoring, is frequently tracked using Thin-Layer Chromatography (TLC), which provides a rapid and effective means of assessing the separation. nih.govmdpi.com

Below is a table summarizing typical chromatographic conditions used for the analysis of compounds related to the dihydropyran class.

| Technique | Application | Stationary Phase | Mobile Phase / Eluent | Detection | Reference |

| HPLC | Reaction Monitoring | Chiral Column | Not Specified | Not Specified | nih.gov |

| HPLC | Purity Analysis | 4.6mm i.d.×150mm | 2mmol/L copper(II) sulfate (B86663) in [water/acetonitrile (95/5)] | Not Specified | scas.co.jp |

| Column Chromatography | Purification | Silica Gel (70–230 mesh) | Hexane/Ethyl Acetate (B1210297) mixtures | TLC | nih.govmdpi.com |

| TLC | Reaction Monitoring | Silica Gel 60 F254 | 30% Ethyl Acetate – Hexane | UV light | nih.govmdpi.com |

Green Chemistry Principles in Synthesis and Application

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic molecules like this compound and its analogues. The focus has shifted towards developing sustainable, economically viable, and environmentally benign protocols. nih.gov Multicomponent reactions (MCRs) are particularly favored as they enhance efficiency by combining several steps into a single operation, which saves time, reduces solvent consumption, and minimizes waste. nih.govresearchgate.net

The synthesis of pyran derivatives has benefited significantly from the use of reusable and sustainable catalysts. nih.gov Heterogeneous catalysts, in particular, are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. nih.gov Research has highlighted several types of magnetic nanoparticles as effective, reusable catalysts for pyran synthesis under green conditions. nih.gov These catalysts often allow reactions to proceed in more environmentally friendly solvents or even under solvent-free conditions. organic-chemistry.org

The development of these green methodologies aligns with the broader goal of creating more atom-economical synthetic routes for valuable chemical intermediates. nih.gov The use of CO2 as a C1 source for producing carboxylic acids is another area of green chemistry that, while not yet specifically applied to this compound, represents a sustainable approach to synthesizing the carboxylic acid functional group. rsc.org

The table below details various sustainable catalysts employed in the synthesis of pyran derivatives, highlighting the green chemistry principles they embody.

| Catalyst | Catalyst Type | Key Advantages | Application | Reference |

| Fe3O4@Dendrimer-NH2-HPA | Magnetic Nanoparticle | Reusable, Heterogeneous | Synthesis of pyran derivatives | nih.gov |

| Fe3O4@PhSO3H | Magnetic Nanoparticle | Reusable, Acid Catalyst | Synthesis of tetrahydropyran (B127337) analogues | nih.gov |

| Fe3O4/ZnO MCNPs | Magnetic Nanoparticle | Eco-friendly, Reusable | Synthesis of pyran scaffolds | nih.gov |

| Molecular Iodine | Simple Element | Mild conditions, Solvent-free | Synthesis of substituted pyrans | organic-chemistry.org |

Challenges and Future Research Opportunities for this compound Research

Despite the progress in the synthesis and application of dihydropyran derivatives, several challenges and opportunities for future research remain for this compound and related structures.

One of the primary challenges lies in the development of efficient and stereoselective synthetic methods. While various synthetic routes to dihydropyrans exist, the synthesis of specific isomers, particularly those with multiple stereocenters, can be complex. nih.govmdpi.com The development of novel catalytic systems that can control diastereoselectivity and enantioselectivity with high precision is a significant area for future investigation. organic-chemistry.org For instance, the synthesis of 3,4-dihydro-2H-pyrans with a carboxamide group has been identified as a "not sufficiently explored area," presenting a clear opportunity for methodological development. nih.gov

Understanding complex reaction mechanisms is another challenge. The formation of some dihydropyran derivatives involves unusual chemical transformations, such as regiospecific quasi-hydrolysis of a cyano group, which are not fully understood. nih.govsemanticscholar.org Detailed mechanistic studies into these pathways could unlock new synthetic strategies and allow for better control over reaction outcomes.

Future research should also focus on expanding the structural diversity of accessible derivatives. The ability to vary substituents at different positions on the pyran ring is crucial for tuning the molecule's physical, chemical, and biological properties. nih.govsemanticscholar.org Exploring a wider range of substrates and reaction conditions, potentially through organocatalysis with N-heterocyclic carbenes or other modern synthetic tools, could lead to the discovery of novel structures with unique applications. mdpi.com The development of new synthetic pathways for functionalized pyrans remains a topic of significant interest in organic synthesis. mdpi.com

Finally, there is an opportunity to further integrate green chemistry principles into all stages of the compound's life cycle, from synthesis to application. This includes the design of syntheses that utilize renewable starting materials, minimize energy consumption, and produce non-toxic byproducts.

常见问题

Q. What are the common synthetic routes for 3,4-dihydro-2H-pyran-5-carboxylic acid and its derivatives?

The synthesis of this compound derivatives typically involves organocatalytic processes or multicomponent reactions. For example:

- Esterification : Ethyl esters of this compound are synthesized via nucleophilic acyl substitution, often using acid catalysts (e.g., H₂SO₄) under reflux conditions .

- Functionalization : A novel approach involves sequential transformations, such as cyclization of γ,δ-unsaturated carbonyl precursors followed by oxidation to introduce carboxylic acid groups .

- Derivatization : Substituents like cyano groups can be introduced via Knoevenagel condensation, as seen in the synthesis of 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm ring structure and substituent positions (e.g., distinguishing between diastereomers in fused pyran systems) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₇H₇NO₃ for the cyano derivative) .

- Chromatography : HPLC or GC-MS assesses purity, critical for reproducibility in biological assays .

Q. What are the primary biochemical applications of this compound?

- Enzyme Interaction Studies : The carboxylic acid group facilitates coordination with metal ions in enzyme active sites, making it useful for studying hydrolases or oxidoreductases .

- Metabolite Analogues : Its structural similarity to secologanate (a plant metabolite) enables research into terpenoid biosynthesis pathways .

Advanced Research Questions

Q. How can reaction yields be optimized for ester derivatives of this compound?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve yields in hydrogenation steps for saturated pyran rings .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in esterification .

- Temperature Control : Low-temperature conditions (-10°C to 0°C) reduce side reactions during sensitive transformations like cyanide incorporation .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in:

- Purity Levels : Commercial samples may contain impurities; repurify via recrystallization (e.g., using ethanol/water mixtures) .

- Assay Conditions : Standardize cell-based assays (e.g., pH, incubation time) to compare antineoplastic activity across studies .

- Structural Isomerism : Confirm stereochemistry using X-ray crystallography or chiral HPLC, as minor isomer differences can drastically alter bioactivity .

Q. What advanced methodologies are used to study its role in enzyme inhibition?

- Molecular Docking : Computational models predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-enzyme interactions .

- Kinetic Assays : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., NADH depletion in dehydrogenase assays) .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。